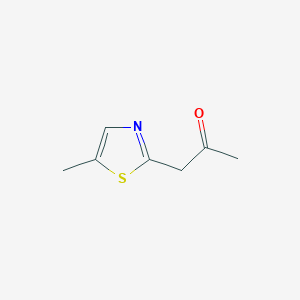
2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is a complex organic compound with the molecular formula C12H22N2O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclohexyl ring. The cyclohexyl ring is bonded to another amino group, which is linked to an acetic acid moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves multiple steps, typically starting with the preparation of the cyclohexylamine derivative. One common synthetic route includes the following steps:
Cyclopropylmethylation: Cyclohexylamine is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to form N-cyclopropylmethylcyclohexylamine.
Amination: The N-cyclopropylmethylcyclohexylamine is then subjected to amination using a suitable reagent like chloroacetic acid to introduce the aminoacetic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions tailored to each reaction type.
科学的研究の応用
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor for drug development targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and cyclohexyl groups provide structural rigidity, allowing the compound to fit into binding sites with high specificity. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can be compared with similar compounds such as:
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core but differ in the substituents attached to the amino group.
Amino acids: Compounds like glycine or alanine have similar amino and carboxylic acid groups but lack the cyclopropylmethyl and cyclohexyl groups.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group but with different functional groups attached to it.
The uniqueness of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid lies in its combination of cyclopropylmethyl, cyclohexyl, amino, and acetic acid groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
2-[[2-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)8-14-11-4-2-1-3-10(11)13-7-9-5-6-9/h9-11,13-14H,1-8H2,(H,15,16) |
InChIキー |
JPEANEONQCQFIC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NCC2CC2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)


![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)
![3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B15051087.png)

![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)

![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)
